8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine
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Description
8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.30 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, affecting biological outcomes to a great extent . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and aromaticity, may be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
Thiazoles, such as 8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine, are known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes or proteins have not been reported in the literature.
Cellular Effects
The cellular effects of this compound are not well-studied. Related compounds have been shown to have effects on cellular processes. For example, Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a related compound, has been shown to activate KCa2 and KCa3.1 potassium channels, which are involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .
Molecular Mechanism
Thiazole derivatives are known to exhibit a variety of mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-8-4-2-7-3-5-10-11(9(7)6-8)14-12(13)16-10/h2,4,6H,3,5H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJQBKMQAKBKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=C2N=C(S3)N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326049 |
Source
|
Record name | 8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796945 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
340220-07-7 |
Source
|
Record name | 8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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